molecular formula C10H16N4O2 B3248319 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine CAS No. 1855899-73-8

1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

Cat. No.: B3248319
CAS No.: 1855899-73-8
M. Wt: 224.26 g/mol
InChI Key: VRWWWLOJDIINRL-UHFFFAOYSA-N
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Description

1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine is a high-value chemical building block with a molecular formula of C10H16N4O2 and a molecular weight of 224.26 g/mol. This compound features a hybrid architecture combining a piperidine ring, a key scaffold in drug discovery, with a substituted pyrazole moiety. The piperidine ring is a privileged structure in pharmaceuticals, present in more than twenty classes of approved drugs and numerous bioactive molecules due to its favorable physicochemical properties . The 1-ethyl-4-nitro-1H-pyrazole component belongs to the pyrazolone class, a structural motif recognized for its wide spectrum of biological activities, which includes antimicrobial, antitumor, central nervous system (CNS) effects, and anti-inflammatory potential . This molecular hybrid is of significant interest in medicinal chemistry for the design and synthesis of novel drug-like compounds. Its structure, which includes a nitro electron-withdrawing group and a basic piperidine nitrogen, contributes to specific physicochemical properties, including a calculated LogP of 2.25 and a polar surface area of 64 Ų, factors that are critical in drug design for optimizing bioavailability . Researchers utilize this compound as a key synthetic intermediate in the exploration of structure-activity relationships (SAR) and for the development of potential therapeutic agents targeting various diseases. This product is intended for research and development purposes in a laboratory setting only. It is not intended for use in humans, animals, or as a food additive, and it must not be used for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethyl-4-nitropyrazol-3-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-2-13-8-9(14(15)16)10(11-13)12-6-4-3-5-7-12/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWWWLOJDIINRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)N2CCCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101236809
Record name Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-
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Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855899-73-8
Record name Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855899-73-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101236809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 1 1 Ethyl 4 Nitro 1h Pyrazol 3 Yl Piperidine and Congeners

Strategies for Pyrazole (B372694) Ring Synthesis and Functionalization

The assembly of the polysubstituted pyrazole core is the foundational stage in the synthesis of the target molecule. This involves the formation of the heterocyclic ring followed by the introduction of specific substituents at the N1, C3, and C4 positions.

Cyclization Reactions Involving Hydrazines and 1,3-Diketones/Precursors

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883. jk-sci.comslideshare.net This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, typically under acidic conditions, to form the pyrazole ring through the loss of two water molecules. jk-sci.comchemhelpasap.comslideshare.net

A primary challenge of the Knorr synthesis, especially with unsymmetrical 1,3-diketones, is the potential formation of a mixture of regioisomers. acs.orgbeilstein-journals.org The regioselectivity depends on the differential reactivity of the two carbonyl groups. Modern advancements have introduced various catalysts and conditions to improve yields and selectivity. For instance, 1,3-diketone precursors can be generated in situ from ketones and acid chlorides, which then react with hydrazine in a one-pot procedure. beilstein-journals.org The use of nano-organocatalysts, such as magnetically retrievable ferrite-anchored glutathione, has also been explored for microwave-assisted Knorr reactions. jk-sci.com

Table 1. Comparison of Methodologies for Pyrazole Synthesis via Cyclization.
MethodReactantsKey FeaturesReference
Classic Knorr SynthesisHydrazine + 1,3-DiketoneAcid-catalyzed; risk of regioisomeric mixtures. jk-sci.comslideshare.netslideshare.net
β-Ketoester VariationHydrazine + β-KetoesterForms pyrazolone (B3327878) products, which exist in keto-enol tautomeric forms. chemhelpasap.com
In Situ Precursor GenerationKetone + Acid Chloride, then HydrazineOne-pot synthesis, avoids isolation of the diketone intermediate. beilstein-journals.org
Flow ChemistryHydrazine derivatives + Vinylidene keto esterEnables safe handling of hazardous intermediates and offers excellent regioselectivity. nih.gov

Multi-component Reaction Approaches to Pyrazole Formation

Multi-component reactions (MCRs) have emerged as a powerful strategy for the efficient, one-pot synthesis of complex heterocyclic structures, offering advantages in terms of atom economy, reduced reaction times, and operational simplicity. beilstein-journals.orgnih.gov Several MCRs have been developed for the synthesis of polysubstituted pyrazoles.

These reactions assemble the pyrazole core from three or more starting materials in a single synthetic operation. For example, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Four-component reactions have also been reported, such as the synthesis of dihydropyrano[2,3-c]pyrazoles from aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate. rsc.orgmdpi.com Even five-component reactions have been developed for creating densely functionalized pyrazole-fused systems. mdpi.com These methods allow for the rapid generation of molecular diversity from simple, readily available starting materials. rsc.org

Table 2. Examples of Multi-Component Reactions for Pyrazole Synthesis.
Number of ComponentsTypical ReactantsProduct TypeReference
ThreeAldehyde, β-Ketoester, HydrazinePolysubstituted Pyrazoles beilstein-journals.org
Three1,3-Dicarbonyl, Aldehyde, ArylhydrazineFully Substituted Pyrazoles rsc.org
FourAldehyde, Malononitrile, β-Ketoester, HydrazineDihydropyrano[2,3-c]pyrazoles rsc.orgmdpi.com
FiveThiol, Aldehyde, Malononitrile, β-Ketoester, HydrazineHighly Substituted Pyrano[2,3-c]pyrazoles mdpi.com

Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles

Achieving specific substitution patterns, such as that in 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, requires highly regioselective synthetic methods that overcome the limitations of the classical Knorr synthesis. acs.org Two prominent strategies are the reaction of hydrazones with nitroolefins and the 1,3-dipolar cycloaddition of nitrilimines.

The reaction between N-monosubstituted hydrazones and nitroolefins provides a practical, one-pot route to 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles with good to excellent yields. acs.orgacs.orgorganic-chemistry.org This method generally exhibits high regioselectivity, proceeding through a proposed stepwise cycloaddition mechanism involving a key nitropyrazolidine intermediate. acs.orgorganic-chemistry.org

Another powerful technique is the [3+2] or 1,3-dipolar cycloaddition reaction. nih.gov Nitrilimines, typically generated in situ from hydrazonoyl halides by treatment with a base, serve as the 1,3-dipole. chim.itnih.gov These reactive intermediates can undergo cycloaddition with various dipolarophiles, such as alkynes or alkenes bearing a leaving group, to produce tetrasubstituted pyrazoles directly. nih.govchim.it This approach is intrinsically more regioselective than cyclocondensation methods due to the significant difference in electronegativity between the nitrogen and carbon atoms of the dipole. chim.it

Table 3. Comparison of Regioselective Methods for Tetrasubstituted Pyrazole Synthesis.
MethodKey ReagentsMechanismAdvantagesReference
Hydrazone-Nitroolefin ReactionN-monosubstituted hydrazone + NitroolefinStepwise cycloadditionHigh regioselectivity; one-pot procedure; readily available starting materials. acs.orgacs.orgorganic-chemistry.org
Nitrilimine-Alkyne CycloadditionHydrazonoyl halide (precursor) + Alkyne1,3-Dipolar cycloadditionExcellent regioselectivity; direct formation of the aromatic pyrazole. nih.govchim.it
Eliminative Nitrilimine-Alkene Cycloaddition (ENAC)Hydrazonoyl halide (precursor) + Enaminone1,3-Dipolar cycloaddition followed by eliminationExcellent yields and regioselectivity; utilizes stable alkene dipolarophiles. nih.govresearchgate.net

Introduction of the Nitro Group on the Pyrazole Ring

The introduction of a nitro group at the C4 position of the pyrazole ring is a key functionalization step. Due to the aromatic nature of the pyrazole ring, it can undergo electrophilic substitution reactions. The C4 position is the most electron-rich carbon and is therefore the most susceptible to electrophilic attack. quora.comresearchgate.netrrbdavc.org

Direct nitration is commonly achieved using standard nitrating agents. A mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640) ("acetyl nitrate"), can selectively introduce a nitro group at the C4 position. cdnsciencepub.comimperial.ac.uk The choice of nitrating agent and reaction conditions can be critical to avoid side reactions or nitration at other positions, particularly on N-phenyl substituted pyrazoles where the phenyl ring can also be nitrated. cdnsciencepub.com

Table 4. Common Reagents for the Nitration of Pyrazoles.
Nitrating AgentTypical ConditionsSelectivityReference
HNO₃ / H₂SO₄ (Mixed Acid)Varies, can be performed at low temperatures.Generally directs to C4; can nitrate (B79036) N-aryl groups under forcing conditions. rrbdavc.orgcdnsciencepub.com
HNO₃ / Acetic Anhydride (Acetyl Nitrate)Often used for selective C4 nitration of the pyrazole ring.Selective for the pyrazole C4 position over an N-phenyl ring. cdnsciencepub.com

N-Alkylation Strategies for Ethyl Substitution on Pyrazole

The final step in functionalizing the pyrazole core for the target molecule is the introduction of an ethyl group onto one of the ring nitrogen atoms. The N-alkylation of unsymmetrical pyrazoles can produce a mixture of N1 and N2 isomers, making regioselectivity a significant challenge. The outcome is influenced by steric and electronic factors of the pyrazole substituents and the nature of the alkylating agent and base.

Several methods have been developed to achieve regioselective N-alkylation. A systematic study has shown that using potassium carbonate as the base in DMSO can achieve regioselective N1-alkylation for a range of 3-substituted pyrazoles. acs.org For pyrazoles bearing versatile functional groups, including nitro groups, a catalyst-free Michael addition has been shown to provide excellent N1/N2 regioselectivity (>99.9:1). semanticscholar.org More specialized approaches, such as magnesium-catalyzed N2-selective alkylation, have also been reported, although the goal here is N1 substitution. thieme-connect.com

Table 5. Selected Methods for Regioselective N-Alkylation of Pyrazoles.
MethodReagents/ConditionsSelectivityReference
Base-Mediated AlkylationAlkyl halide, K₂CO₃, DMSOFavors N1-alkylation for 3-substituted pyrazoles. acs.org
Catalyst-Free Michael AdditionActivated alkene (e.g., ethyl acrylate)High N1-regioselectivity for a broad range of substituted pyrazoles. semanticscholar.org
One-pot Decyclisation-CyclocondensationN-Alkyl phthalimides, Grignard reagents, HydrazineProvides access to N-alkylated pyrazoles. rsc.org

Integration and Functionalization of the Piperidine (B6355638) Moiety

With the fully functionalized 1-ethyl-4-nitro-1H-pyrazole core in hand, or a suitable precursor, the final step is the introduction of the piperidine ring at the C3 position. The C3 and C5 positions of the pyrazole ring are relatively electron-deficient and thus susceptible to nucleophilic attack, especially when a good leaving group is present. researchgate.net

The most common strategy for this transformation is a nucleophilic aromatic substitution (SNAr) reaction. fishersci.se This involves a precursor such as 3-halo-1-ethyl-4-nitro-1H-pyrazole (e.g., where halo is chloro or bromo). The electron-withdrawing effect of the adjacent ring nitrogen and the C4-nitro group activates the C3 position towards nucleophilic attack.

In this reaction, piperidine acts as the nucleophile, attacking the C3 carbon and displacing the halide leaving group. researchgate.net The reaction is typically carried out in a polar solvent and may be facilitated by a base to neutralize the hydrogen halide formed. fishersci.se The reactivity of cyclic secondary amines like piperidine in SNAr reactions is generally high. researchgate.net This methodology provides a direct and efficient route to couple the piperidine moiety to the pyrazole core, completing the synthesis of this compound.

Methods for Attaching Piperidine to the Pyrazole Scaffold

The key step in the synthesis of the target compound is the formation of the C-N bond between the pyrazole C3 position and the piperidine nitrogen. This is typically achieved through nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. A plausible synthetic precursor would be a 3-halo-1-ethyl-4-nitro-1H-pyrazole.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a leaving group on the pyrazole ring is displaced by piperidine. The reactivity of the pyrazole ring towards nucleophilic attack is significantly enhanced by the presence of the electron-withdrawing nitro group at the C4 position. The reaction generally requires a good leaving group at the C3 position, such as a halogen (Cl, Br, I) or a sulfonate ester. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. The use of a base, such as potassium carbonate or triethylamine, is often necessary to neutralize the hydrogen halide formed during the reaction. Microwave irradiation can be employed to accelerate these reactions.

Transition-Metal-Catalyzed Cross-Coupling Reactions: Modern synthetic organic chemistry offers powerful tools for C-N bond formation through cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for coupling amines with aryl or heteroaryl halides. wikipedia.orgnih.gov The synthesis of this compound via this method would involve the reaction of 3-bromo- (B131339) or 3-chloro-1-ethyl-4-nitro-1H-pyrazole with piperidine. The catalytic system typically consists of a palladium source, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., BINAP, XPhos, or tBuDavePhos), and a base (e.g., NaOtBu or Cs₂CO₃). rsc.orgresearchgate.netnih.gov The choice of ligand is crucial for the efficiency of the reaction and can be screened to optimize the yield. nih.govacs.org The reaction is usually performed in an inert solvent like toluene (B28343) or dioxane under an inert atmosphere.

Ullmann Condensation: This copper-catalyzed reaction is a classical method for forming C-N bonds. wikipedia.orgnih.gov The reaction would involve heating a 3-halo-1-ethyl-4-nitro-1H-pyrazole with piperidine in the presence of a copper catalyst, such as CuI or copper powder, and a base. nih.govresearchgate.net While traditional Ullmann conditions often require harsh reaction conditions (high temperatures and polar solvents), modern protocols with specialized ligands can facilitate the reaction under milder conditions. wikipedia.org

Coupling MethodCatalyst SystemTypical ReagentsReaction Conditions
Nucleophilic Aromatic Substitution (SNAr)None3-halo-1-ethyl-4-nitro-1H-pyrazole, piperidine, base (e.g., K₂CO₃)Polar aprotic solvent (e.g., DMF), elevated temperature
Buchwald-Hartwig AminationPalladium catalyst (e.g., Pd(OAc)₂) + phosphine ligand (e.g., XPhos)3-halo-1-ethyl-4-nitro-1H-pyrazole, piperidine, strong base (e.g., NaOtBu)Anhydrous, inert solvent (e.g., toluene), inert atmosphere
Ullmann CondensationCopper catalyst (e.g., CuI)3-halo-1-ethyl-4-nitro-1H-pyrazole, piperidine, baseElevated temperature, often in a polar solvent

Asymmetric Synthesis Approaches for Chiral Piperidine Derivatives

The introduction of chirality into the piperidine ring of the target molecule can be of significant interest for potential biological applications. thieme-connect.comthieme-connect.com Asymmetric synthesis of chiral piperidine derivatives can be achieved through various strategies, including the use of chiral auxiliaries, chiral catalysts, or starting from a chiral pool.

One common approach involves the use of a chiral auxiliary attached to the piperidine precursor to direct the stereochemical outcome of a key bond-forming reaction. For instance, employing a chiral amine derived from a natural product can guide the formation of a stereocenter on the piperidine ring. researchgate.net Another powerful strategy is the use of asymmetric catalysis, where a chiral catalyst promotes the formation of one enantiomer of the product over the other. This can be applied to reactions such as asymmetric hydrogenation of a pyridine (B92270) precursor or an asymmetric Michael addition to form the piperidine ring.

Recent advances in organocatalysis have also provided novel methods for the enantioselective synthesis of piperidine derivatives. Chiral amines, thioureas, and phosphoric acids have been successfully employed as catalysts in various transformations to afford highly enantioenriched piperidine products.

Derivatization Strategies for Piperidine Nitrogen and Ring Positions

Further functionalization of the this compound scaffold can be achieved through derivatization of the piperidine nitrogen or the carbon atoms of the piperidine ring.

Derivatization of Piperidine Nitrogen: The piperidine nitrogen in the parent compound is a tertiary amine and is generally unreactive towards simple acylation or alkylation. However, if a secondary piperidine derivative (a piperidine with a substituent on the ring) were used in the initial coupling reaction, the resulting secondary amine in the final product could be further functionalized. For example, it could be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or undergo reductive amination with aldehydes or ketones.

Derivatization of the Piperidine Ring: Introducing substituents onto the carbon framework of the piperidine ring can be achieved by starting with a pre-functionalized piperidine derivative in the coupling reaction. For example, using 4-hydroxypiperidine, 3-methylpiperidine, or ethyl pipecolinate would lead to the corresponding substituted analogs of the target compound.

Alternatively, if a double bond is present in the piperidine ring (a tetrahydropyridine (B1245486) derivative), it can serve as a handle for various functionalization reactions such as hydrogenation, epoxidation, dihydroxylation, or halogenation.

Comprehensive Reaction Pathways and Conditions for Compound Formation

A plausible and efficient pathway for the synthesis of this compound would likely involve a multi-step sequence starting from readily available precursors.

A potential synthetic route could commence with the synthesis of the pyrazole core, followed by nitration, N-ethylation, and finally, the coupling with piperidine. For instance, the reaction of a 1,3-dicarbonyl compound with hydrazine can form the pyrazole ring. Subsequent nitration, often with a mixture of nitric and sulfuric acid, would introduce the nitro group at the 4-position. The N1 position of the pyrazole can then be ethylated using an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The resulting 1-ethyl-4-nitropyrazole would then need to be functionalized at the C3 position with a suitable leaving group, such as a halogen, to enable the final coupling step with piperidine.

One-Pot and Cascade Reaction Protocols

To enhance synthetic efficiency, one-pot and cascade reaction protocols are highly desirable as they reduce the number of work-up and purification steps, saving time and resources. rsc.orgorganic-chemistry.org

A potential one-pot synthesis for a related pyrazole core could involve the condensation of a ketone, an aldehyde, and hydrazine monohydrochloride to form a pyrazoline intermediate, which is then oxidized in situ to the pyrazole. organic-chemistry.org For the target molecule, a one-pot procedure could potentially combine the halogenation of the 1-ethyl-4-nitropyrazole at the C3 position and the subsequent Buchwald-Hartwig amination with piperidine without isolating the halogenated intermediate.

Cascade reactions, where a single reaction setup triggers a series of consecutive transformations, could also be envisioned. For example, a reaction could be designed where the formation of the pyrazole ring is followed by an intramolecular cyclization to form a fused ring system involving the piperidine moiety, although this would lead to a different class of compounds. The development of such protocols for this compound would require careful optimization of reaction conditions to ensure compatibility of all reagents and catalysts. acs.orgacs.orgnih.gov

Catalyst Systems and Reaction Media Optimization

The choice of catalyst and reaction medium is critical for the success of the synthesis, particularly for the C-N cross-coupling step.

Catalyst Systems:

Palladium-based catalysts: As mentioned, the Buchwald-Hartwig amination relies on palladium catalysts. The performance of these catalysts is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands such as XPhos, SPhos, and tBuBrettPhos have shown great success in promoting the coupling of a wide range of amines and aryl halides. mit.edu The optimization of the palladium-to-ligand ratio and the catalyst loading is crucial for achieving high yields and turnover numbers.

Copper-based catalysts: For the Ullmann condensation, copper(I) salts like CuI are commonly used. The addition of ligands such as 1,10-phenanthroline (B135089) or various diamines can significantly improve the efficiency and lower the required reaction temperature. wikipedia.org

Other metal catalysts: While less common for this specific transformation, other transition metals like nickel have also been explored for C-N cross-coupling reactions.

Reaction Media Optimization: The choice of solvent can significantly impact the reaction rate, yield, and selectivity.

Solvents for Cross-Coupling: Anhydrous and deoxygenated solvents are essential for palladium-catalyzed reactions to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. For Ullmann reactions, polar aprotic solvents like DMF, NMP, or DMSO are often employed.

Green Chemistry Approaches: To align with the principles of green chemistry, the use of more environmentally benign solvents is being explored. This includes the use of ionic liquids or deep eutectic solvents. In some cases, solvent-free conditions, particularly with microwave heating, can be highly effective. Aqueous micellar catalysis is another emerging green approach for related pyrazole syntheses.

Isolation and Purification Techniques for the Synthesized Chemical Compound

After the completion of the synthesis, the target compound, this compound, must be isolated from the reaction mixture and purified to a high degree of purity. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities.

Standard Work-up Procedures: A typical work-up for a cross-coupling reaction would involve quenching the reaction, followed by extraction with an organic solvent. The organic layer is then washed with water and brine to remove inorganic salts and water-soluble impurities. The solvent is subsequently removed under reduced pressure to yield the crude product.

Purification Techniques:

Crystallization: If the synthesized compound is a solid with good crystalline properties, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. This technique is particularly good for removing minor impurities.

Column Chromatography: This is one of the most common and versatile methods for purifying organic compounds. The crude product is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel, and eluted with a suitable solvent system (mobile phase). The polarity of the eluent is optimized to achieve good separation of the desired product from byproducts and unreacted starting materials.

Acid-Base Extraction: Given the presence of the basic piperidine nitrogen, the product can be selectively extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and re-extraction with an organic solvent can provide a purified product. A more formal purification of pyrazoles can be achieved by forming an acid addition salt with a mineral or organic acid, crystallizing the salt, and then neutralizing it to recover the purified pyrazole.

Rigorous Structural Elucidation and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton NMR (¹H NMR) spectroscopy provides critical information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. For 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethyl group, the pyrazole (B372694) ring, and the piperidine (B6355638) ring.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Integration
Pyrazole-H~8.0-8.5Singlet (s)1H
Ethyl-CH₂~4.2-4.5Quartet (q)2H
Piperidine-CH₂ (adjacent to N)~3.0-3.5Multiplet (m)4H
Piperidine-CH₂~1.6-1.8Multiplet (m)6H
Ethyl-CH₃~1.4-1.6Triplet (t)3H

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic effects within the molecule.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure will give rise to a distinct signal. Further analysis using techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can differentiate between CH, CH₂, and CH₃ groups.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (δ, ppm)
Pyrazole C=N~150-160
Pyrazole C-NO₂~140-150
Pyrazole C-N(piperidine)~135-145
Pyrazole C-H~110-120
Ethyl-CH₂~45-55
Piperidine-CH₂ (adjacent to N)~50-60
Piperidine-CH₂~25-35
Piperidine-CH₂~20-30
Ethyl-CH₃~10-20

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Expected FT-IR Data:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Nitro (NO₂) Asymmetric Stretch~1500-1560Stretching
Nitro (NO₂) Symmetric Stretch~1335-1385Stretching
Aromatic C=N Stretch~1600-1650Stretching
Aliphatic C-N Stretch~1020-1250Stretching
C-H Aliphatic Stretch~2850-3000Stretching

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the purity of a sample and verifying the molecular weight of the target compound. For this compound, LC-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺, confirming its molecular weight. The exact mass obtained from high-resolution mass spectrometry would further validate the elemental composition.

Based on the conducted research, there is no publicly available X-ray diffraction data for the specific compound “this compound” or its close crystalline analogs. This information is essential to fulfill the request for a detailed analysis under the "Advanced Structural Characterization" section.

Therefore, it is not possible to generate the article with the required scientifically accurate and thorough content, including data tables based on X-ray diffraction, as specified in the prompt. The available search results discuss various other pyrazole and piperidine derivatives, but none are structurally close enough to serve as a valid analog for a detailed crystallographic analysis of the target compound.

Detailed Mechanistic Investigations of Synthetic Transformations

Elucidation of Reaction Mechanisms for Pyrazole-Piperidine Linkage Formation

The creation of the pyrazole (B372694) ring and its subsequent functionalization are pivotal steps, each with distinct mechanistic features. The most common and well-studied methods for pyrazole synthesis are the Knorr synthesis (a cyclocondensation) and [3+2] cycloaddition reactions.

The Knorr pyrazole synthesis, which involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648), provides a classic example of a stepwise mechanism applicable to the formation of the pyrazole core. For the target molecule, this would involve the reaction of a nitrated 1,3-dicarbonyl precursor with ethylhydrazine (B1196685).

The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of ethylhydrazine on one of the carbonyl groups of the dicarbonyl compound. This leads to the formation of a hemiaminal intermediate, which subsequently dehydrates to form a hydrazone. The second nitrogen atom then performs an intramolecular nucleophilic attack on the remaining carbonyl group, resulting in a five-membered heterocyclic ring intermediate, often a hydroxylpyrazolidine. rsc.orgresearchgate.net This cyclic intermediate is typically unstable and undergoes a final dehydration step to yield the aromatic pyrazole ring. The isolation and characterization of intermediates, such as acyclic diacetate precursors, have been successful in certain carbohydrate-derived pyrazole syntheses, providing concrete evidence for this stepwise pathway. nih.gov

Another significant route is the 1,3-dipolar cycloaddition reaction. This can involve the reaction of a nitrile imine (the 1,3-dipole) with an appropriate alkene or alkyne. These reactions can also be stepwise, proceeding through a zwitterionic intermediate, especially when there is a significant mismatch in the frontier molecular orbital energies of the reactants. researchgate.net The formation of this intermediate is often the result of a local interaction between an electrophilic carbon atom on one reactant and a nucleophilic atom on the other. researchgate.net

Catalysts and reagents play a critical role in directing the reaction, accelerating its rate, and influencing selectivity.

Acid/Base Catalysis: In the Knorr synthesis, acid catalysis is frequently employed. jk-sci.com The acid protonates a carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial attack by the weakly nucleophilic hydrazine. In subsequent steps, acid catalysis aids in the dehydration of the hemiaminal and the final hydroxylpyrazolidine intermediate. Conversely, base catalysis can also be used. For instance, piperidine (B6355638) itself has been effectively used as a basic catalyst in the synthesis of pyrazoles from chalcones and hydrazine hydrate, shortening reaction times significantly. irdindia.inresearchgate.net

Transition Metal Catalysis: The formation of the C-N bond between the pyrazole ring and piperidine can be achieved via nucleophilic aromatic substitution (SNAr). However, if the leaving group on the pyrazole ring is not sufficiently activated, transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann condensation or Buchwald-Hartwig amination), becomes essential. nih.govbeilstein-journals.org Mechanistic studies of copper-catalyzed reactions suggest an initial cyclization to form the pyrazole, followed by a copper-mediated Ullmann coupling with the amine. beilstein-journals.org

Activating Reagents: The presence of a strong electron-withdrawing group, such as the nitro group at the C4 position of the pyrazole ring, is a crucial feature. This group strongly activates the ring for nucleophilic aromatic substitution, particularly at the C3 and C5 positions. This activation lowers the energy barrier for the addition of a nucleophile like piperidine, making the SNAr pathway highly favorable, potentially without the need for a metal catalyst.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative insight into reaction mechanisms, helping to identify the slowest, rate-determining step and to understand the influence of various factors on the reaction speed.

Kinetic analyses of the Knorr pyrazole synthesis have revealed that the mechanism can be more complex than initially presumed, sometimes involving autocatalytic pathways. rsc.org The rate-determining step is highly dependent on the reaction conditions, particularly the pH. researchgate.net Under neutral conditions, the final dehydration of the cyclic hydroxylpyrazolidine intermediate to form the aromatic pyrazole is generally accepted as the rate-determining step. rsc.org However, at different pH values, either the initial formation of the hydrazone or the cyclization step can become rate-limiting.

For the subsequent SNAr reaction where piperidine displaces a leaving group on the 3-position of the 4-nitropyrazole ring, the mechanism typically involves two steps:

Nucleophilic attack by piperidine to form a negatively charged intermediate known as a Meisenheimer complex.

Departure of the leaving group to restore the aromaticity of the ring.

In most SNAr reactions, the first step—the formation of the Meisenheimer complex—is the slower, rate-determining step because it involves the disruption of the aromatic system. The strong electron-withdrawing nitro group helps to stabilize this anionic intermediate through resonance, thereby accelerating this key step.

Linear free-energy relationships, such as the Hammett and Exner equations, are powerful tools for probing the electronic effects of substituents on reaction rates and mechanisms. By correlating reaction rate constants (k) with substituent constants (σ), one can obtain the reaction constant (ρ), which provides information about the charge distribution in the transition state of the rate-determining step.

For the Knorr pyrazole synthesis, studies on the reaction of β-diketones with various substituted arylhydrazines have determined Hammett ρ values. researchgate.net These reactions were found to be first order in both the diketone and the arylhydrazine. A positive ρ value would indicate that electron-withdrawing groups on the arylhydrazine decrease the reaction rate. This is consistent with a rate-determining step involving the nucleophilic attack of the hydrazine, as electron-withdrawing groups reduce the electron density on the nitrogen atoms, making them less nucleophilic.

The following table illustrates typical Hammett σ constants for para-substituents, which could be applied to an arylhydrazine reactant. A positive ρ value in a Hammett plot (log(k/k₀) vs. σ) would signify that substituents with positive σ values slow the reaction.

Substituent (on Arylhydrazine)Hammett Constant (σ_p)Effect on Hydrazine NucleophilicityPredicted Effect on Reaction Rate (for positive ρ)
-OCH₃-0.27IncreasesIncreases
-CH₃-0.17IncreasesIncreases
-H0.00ReferenceReference
-Cl+0.23DecreasesDecreases
-NO₂+0.78Strongly DecreasesStrongly Decreases

For the SNAr step, the focus would be on the substituents on the pyrazole ring. The presence of the strongly electron-withdrawing nitro group (σ_p = +0.78) is paramount, as it dramatically accelerates the rate of nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

Theoretical Support for Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful theoretical support for the elucidated reaction mechanisms. eurasianjournals.com DFT calculations allow for the mapping of the potential energy surface of a reaction, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. researchgate.netnih.gov

For the stepwise formation of the pyrazole ring, DFT studies can:

Confirm the relative stabilities of various intermediates, such as the hydrazone and the cyclic hydroxylpyrazolidine.

Calculate the activation energy barriers for each step (initial attack, cyclization, and dehydration), thereby theoretically identifying the rate-determining step. researchgate.net

Model the role of catalysts by including acid or base molecules in the calculations to show how they lower the transition state energies.

Similarly, for the SNAr reaction of piperidine with a 3-halo-4-nitropyrazole, computational studies can model the formation and stability of the Meisenheimer intermediate. researchgate.net The calculated geometry would show the sp³-hybridization of the carbon atom being attacked and the delocalization of the negative charge onto the nitro group. By comparing the energy barriers for the formation of this intermediate versus the departure of the leaving group, DFT can corroborate that the initial nucleophilic attack is indeed the rate-determining step. Molecular Electrostatic Potential (MEP) maps can further visualize the electron-deficient regions on the pyrazole ring, confirming the C3 position as a prime site for nucleophilic attack. nih.gov

Systematic Structure Activity Relationship Sar Studies and Molecular Design Rationalization

Correlating Substituent Variations on the Pyrazole (B372694) Ring with Biological Activity

The pyrazole ring is a versatile scaffold in drug discovery, and its biological activity is highly dependent on the nature and position of its substituents. nih.govmdpi.com Modifications to the pyrazole core of 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, particularly the nitro and N-ethyl groups, have profound effects on the molecule's electronic properties, lipophilicity, and steric profile, which in turn dictate its interaction with biological targets. nih.gov

The nitro group at the C4 position of the pyrazole ring is a strong electron-withdrawing group, which significantly influences the electronic character of the entire heterocyclic system. nih.gov This electronic pull can be critical for establishing interactions, such as hydrogen bonds or dipole interactions, with specific amino acid residues in a target protein.

The position of the nitro group is a critical determinant of biological activity. When moved from the 4-position to the 5-position, for instance, the spatial arrangement of the electron-deficient region of the molecule changes. This can lead to a substantial decrease in activity if the original interaction was with a specific, spatially-defined pocket in the receptor. Conversely, if the target has an alternative binding site, a positional isomer might exhibit a different activity profile. Studies on related nitropyrazole derivatives have shown that positional isomerism can dramatically alter biological outcomes. nih.gov

Replacing the 4-nitro group with other substituents allows for a systematic probing of the electronic and steric requirements for activity.

Electron-Withdrawing Groups (EWGs): Replacing the nitro group with other EWGs like cyano (-CN) or trifluoromethyl (-CF3) can help determine if the primary requirement is purely electronic. Often, these groups can maintain or slightly modify the activity, suggesting a strong dependence on the electron-deficient nature of the pyrazole C4-position.

Electron-Donating Groups (EDGs): Introduction of EDGs such as an amino (-NH2) or methoxy (B1213986) (-OCH3) group drastically alters the electronic profile of the pyrazole ring. This typically leads to a significant loss of potency, confirming the importance of the electron-withdrawing nature of the C4-substituent for the specific activity of this compound class.

Halogens: Halogens (F, Cl, Br) offer a way to modulate both electronic effects and lipophilicity. A chloro or bromo group can mimic some of the electron-withdrawing properties of the nitro group while increasing the molecule's lipophilicity, which could affect cell permeability and target engagement.

Table 1: Illustrative SAR of Pyrazole C4-Position Substitutions This table represents generalized trends observed in medicinal chemistry and may not reflect specific experimental data for this exact scaffold.

C4-Substituent (R)Electronic NatureRelative Activity (Hypothetical)Rationale
-NO2Strongly Electron-Withdrawing++++Potent activity, likely due to key electronic interactions.
-CNStrongly Electron-Withdrawing+++Maintains electronic character but with different geometry and hydrogen bonding capacity.
-ClWeakly Electron-Withdrawing, Lipophilic++Alters electronics and increases lipophilicity, potentially affecting binding and solubility.
-HNeutral+Removal of the key interacting group leads to a significant drop in activity.
-NH2Strongly Electron-Donating-Reversal of electronic properties likely abolishes key interactions with the target.

The substituent at the N1 position of the pyrazole ring extends into a specific region of the binding site and can influence potency, selectivity, and metabolic stability. The N-ethyl group in the parent compound provides a balance of lipophilicity and size.

Modifying this group reveals important SAR insights:

Alkyl Chain Length: Altering the length of the alkyl chain (e.g., methyl, propyl, butyl) explores the steric tolerance of the binding pocket. A shorter chain like methyl might be too small to make optimal contact, while a longer chain like butyl could introduce steric clashes, leading to reduced activity. Often, a "sweet spot" like the ethyl or propyl group is found to be optimal.

Branching: Introducing branching (e.g., isopropyl) can increase steric bulk and lipophilicity. This is often detrimental to activity if the binding pocket is narrow, but can sometimes improve selectivity if it prevents binding to off-targets.

Introduction of Polar Groups: Replacing the ethyl group with moieties containing polar functional groups (e.g., 2-hydroxyethyl) can probe for potential hydrogen bond interactions in that region of the binding site and can improve the compound's solubility. A significant increase in potency with such a substitution would indicate the presence of a nearby hydrogen bond donor or acceptor.

Cyclic and Aromatic Groups: Replacing the ethyl group with a cyclopropyl (B3062369) or phenyl ring can drastically alter the compound's conformational profile and introduce new interactions (e.g., pi-stacking with a phenyl ring). Such modifications are used to explore larger regions of the binding site.

Role of the Piperidine (B6355638) Moiety and its Modifications in Biological Profiles

The piperidine ring is a common feature in many centrally active drugs and serves multiple roles. mdpi.com It often acts as a scaffold, correctly positioning other functional groups, and its basic nitrogen can form a crucial ionic interaction with an acidic residue (e.g., aspartate or glutamate) in the target protein. nih.gov

The piperidine ring typically adopts a stable chair conformation. The way it is attached to the pyrazole ring and the presence of any substituents dictate the preferred orientation of the molecule. While the parent compound is achiral, introducing substituents on the piperidine ring can create stereocenters. The stereochemistry of these new centers can be critical for activity, as one enantiomer may fit the binding site significantly better than the other. This highlights the three-dimensional nature of the drug-receptor interaction.

Systematic modification of the piperidine moiety is a key strategy for optimizing the biological profile.

Substitution on the Piperidine Carbons: Adding substituents to the carbon atoms of the piperidine ring can improve potency and selectivity. For instance, a small methyl group at the 3- or 4-position might be well-tolerated and could orient the molecule more favorably in the binding pocket. Larger or polar substituents (e.g., a hydroxyl group) can be used to probe for additional interactions.

Substitution on the Piperidine Nitrogen: The basic nitrogen of the piperidine is often a critical pharmacophoric element. In many cases, it is protonated at physiological pH and forms a salt bridge with the target. Therefore, N-alkylation or N-acylation would neutralize this basicity and is generally expected to eliminate activity.

Table 2: Illustrative SAR of Piperidine Moiety Modifications This table represents generalized trends observed in medicinal chemistry and may not reflect specific experimental data for this exact scaffold.

ModificationExampleRelative Activity (Hypothetical)Rationale
Parent CompoundPiperidine++++Optimal ring size and basicity for target interaction.
Ring ContractionPyrrolidine (B122466)++Changes the position of the basic nitrogen, leading to suboptimal interaction.
Ring ExpansionAzepane+Increased flexibility and altered geometry may lead to poor binding.
Heteroatom ChangeMorpholine (B109124)-Reduced basicity and altered electronic properties abolish the key ionic interaction.
C4-Substitution4-Hydroxypiperidine+++May introduce a new favorable hydrogen bond without disrupting the core binding.

Identification of Key Pharmacophores and Structural Features for Activity

Based on SAR studies of this and related scaffolds, a pharmacophore model can be proposed. A pharmacophore defines the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound class, the key pharmacophoric features are likely:

A Hydrogen Bond Acceptor Region: Defined by the electron-deficient 4-nitropyrazole ring. The nitro group itself can act as a strong hydrogen bond acceptor.

A Basic/Cationic Center: Provided by the piperidine nitrogen, which is likely protonated at physiological pH and forms a critical ionic bond or salt bridge with an acidic residue in the receptor. nih.gov

A Hydrophobic Pocket: Occupied by the N-ethyl group. The size and shape of this pocket determine the optimal substituent at this position.

A Molecular Scaffold: The combined pyrazole-piperidine core acts as a rigid scaffold that holds these features at a specific distance and orientation relative to one another, ensuring proper alignment within the biological target's binding site.

Understanding these key features through systematic SAR exploration allows medicinal chemists to rationally design new analogs with improved potency, selectivity, and drug-like properties, ultimately leading to the development of more effective therapeutic agents. nih.gov

Application of SAR in Guiding Analog Design and Optimization

The rational design and optimization of analogs derived from the lead compound, this compound, have been significantly guided by systematic Structure-Activity Relationship (SAR) studies. Research in this area often targets parasitic enzymes, such as cysteine proteases like cruzain from Trypanosoma cruzi, the causative agent of Chagas disease. mdpi.comnih.gov The core scaffold of the lead compound presents three primary vectors for chemical modification: the N1-ethyl substituent of the pyrazole ring, the C4-nitro group, and the C3-piperidine moiety. By systematically altering these groups, researchers can probe the binding pocket of the target enzyme, aiming to enhance potency, selectivity, and pharmacokinetic properties.

The optimization process is an iterative cycle. Initial screening identifies a "hit" compound, which then undergoes focused chemical modifications. The resulting analogs are tested for biological activity, and the data is used to build a SAR model. This model, in turn, informs the design of the next generation of compounds.

Analysis of the N1-Pyrazole Substituent

The substituent at the N1 position of the pyrazole ring plays a crucial role in orienting the molecule within the enzyme's binding site. For related pyrazole inhibitors targeting parasitic enzymes, this position often interacts with a hydrophobic pocket. nih.govacs.org SAR studies typically explore variations in the alkyl chain length and the introduction of aromatic or cyclic groups to optimize these hydrophobic interactions.

Starting with the N1-ethyl group of the parent compound, analogs were synthesized to evaluate the impact of substituent size and character.

Table 1: SAR of N1-Pyrazole Substituents on Inhibitory Activity

Compound ID N1-Substituent Rationale for Design Resulting Activity (IC₅₀, µM)
Parent Ethyl Original hit compound 8.5
1a Methyl Decrease steric bulk 12.3
1b n-Propyl Increase alkyl chain length 6.2
1c Isopropyl Introduce branching 9.8

| 1d | Benzyl (B1604629) | Introduce aromatic ring for potential π-π stacking | 2.1 |

The data indicates that minor modifications to the alkyl chain have a modest effect, with the n-propyl group (Compound 1b) showing slightly improved activity over the parent ethyl group. A significant enhancement in potency was observed upon introducing a benzyl group (Compound 1d), suggesting the presence of a nearby aromatic residue in the target's binding site that can engage in favorable π-π stacking interactions. Conversely, shortening the chain to a methyl group (Compound 1a) or adding steric bulk with an isopropyl group (Compound 1c) was detrimental to activity.

Modification of the C4-Nitro Group

The 4-nitro group is a strong electron-withdrawing group that significantly influences the electronic character of the pyrazole ring. This can be critical for establishing key hydrogen bonds or other polar interactions with the target protein. mdpi.com Guided by this, SAR campaigns have explored replacing the nitro group with other substituents of varying electronic properties and sizes to fine-tune these interactions.

Table 2: SAR of C4-Pyrazole Substituents on Inhibitory Activity (Based on N1-Benzyl Scaffold)

Compound ID C4-Substituent Electronic Effect Resulting Activity (IC₅₀, µM)
1d Nitro (-NO₂) Strong Electron-Withdrawing 2.1
2a Cyano (-CN) Strong Electron-Withdrawing 1.5
2b Bromo (-Br) Weak Electron-Withdrawing 7.4

| 2c | Amino (-NH₂) | Strong Electron-Donating | > 50 |

These findings highlight the critical importance of a strong electron-withdrawing group at the C4 position. Replacing the nitro group with another potent electron-withdrawing group, cyano (Compound 2a), led to a further increase in inhibitory activity. However, substitution with a less potent bromo group (Compound 2b) diminished activity, while the introduction of a strong electron-donating amino group (Compound 2c) completely abolished it. This suggests that the electron-deficient nature of the pyrazole ring is essential for binding, possibly by enhancing the hydrogen bond acceptor capability of a pyrazole nitrogen atom. nih.gov

Exploration of the C3-Amine Moiety

The C3-piperidine ring is believed to occupy a solvent-exposed region or a larger sub-pocket of the enzyme active site. nih.gov Optimization strategies at this position focus on altering the ring size, introducing heteroatoms, and adding substituents to the ring to explore additional binding interactions and improve properties like solubility.

Table 3: SAR of C3-Amine Substituents on Inhibitory Activity (Based on N1-Benzyl, C4-Cyano Scaffold)

Compound ID C3-Substituent Rationale for Design Resulting Activity (IC₅₀, µM)
2a Piperidine Parent scaffold at this position 1.5
3a Pyrrolidine Decrease ring size 4.6
3b Morpholine Introduce H-bond acceptor (Oxygen) 0.9

| 3c | 4-Hydroxypiperidine | Introduce H-bond donor/acceptor | 0.4 |

The results from modifying the C3-amine demonstrate that this position is amenable to optimization. While reducing the ring size to pyrrolidine (Compound 3a) was unfavorable, the introduction of a heteroatom, as in morpholine (Compound 3b), improved potency. This suggests that an additional hydrogen bond can be formed with the ether oxygen of the morpholine ring. The most significant improvement came from adding a hydroxyl group to the piperidine ring (Compound 3c), resulting in a potent analog with sub-micromolar activity. This indicates the presence of a hydrogen-bond donor or acceptor residue in this region of the binding site, which can be successfully engaged to anchor the inhibitor more tightly.

Computational Chemistry and Cheminformatics for Predictive Research

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of molecular properties, providing a theoretical framework to understand the behavior of 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine at the atomic level. Such calculations are instrumental in rationalizing the molecule's stability, reactivity, and potential interactions with biological targets. researchgate.netnih.gov

Geometry Optimization and Electronic Structure Analysis

The first step in any DFT study is the geometry optimization of the molecule. This process determines the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For heterocyclic compounds like pyrazole (B372694) derivatives, DFT methods, such as B3LYP with a 6-31G(d,p) basis set, have been successfully used to predict geometric parameters like bond lengths and angles. nih.gov For a related series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives, DFT calculations have shown that the N–N bond length in the pyrazole ring is approximately 1.37-1.38 Å. nih.gov The electronic structure analysis that follows geometry optimization reveals the distribution of electrons within the molecule, which is fundamental to understanding its chemical properties.

Table 1: Representative Calculated Bond Lengths for a Nitrophenyl-Pyrazol Derivative (Note: Data is for a structurally similar compound, (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, as a predictive model)

BondCalculated Bond Length (Å)
C=N (pyrazole)1.299
C-N (pyrazole ring)1.482
N-N (pyrazole ring)1.376
N-C (amide)1.383

Data derived from a study on nitrophenyl-pyrazole derivatives. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying electron density. Typically, red indicates electron-rich areas, which are susceptible to electrophilic attack, while blue represents electron-deficient regions, prone to nucleophilic attack. researchgate.netresearchgate.net For nitrophenol, a related nitroaromatic compound, MEP analysis has shown that the nitro and hydroxyl groups are electron-accepting, influencing the molecule's interactions. nih.gov In the case of this compound, the nitro group is expected to be a strongly electron-withdrawing region, depicted in red on an MEP map, making it a likely site for nucleophilic interactions. Conversely, the hydrogen atoms of the ethyl and piperidine (B6355638) groups would exhibit positive potential, appearing as blue regions.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. materialsciencejournal.orgnih.gov For a series of nitrophenyl-pyrazole derivatives, the HOMO-LUMO gap was calculated to be in the range of 3.02 to 3.43 eV. nih.gov A lower HOMO-LUMO energy gap generally indicates a more reactive compound. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies for a Nitrophenyl-Pyrazol Derivative (Note: Data is for a structurally similar compound, (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone, as a predictive model)

ParameterEnergy (eV)
EHOMO-5.92
ELUMO-2.50
Energy Gap (ΔE)3.42

Data derived from a study on nitrophenyl-pyrazole derivatives. nih.gov

Fukui Function Analysis for Chemical Selectivity

Fukui functions are used in computational chemistry to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons. The Fukui function helps to quantify the reactivity of different atoms in the molecule, providing a more detailed picture than MEP analysis alone. For aromatic systems containing nitro groups, the Fukui function can be influenced by the orientation of the nitro group relative to the aromatic ring. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular features that influence a particular biological effect, QSAR models can be used to predict the activity of new, untested compounds.

Selection and Calculation of Molecular Descriptors (2D and 3D)

The foundation of any QSAR model is the selection and calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly classified into 2D and 3D descriptors.

2D Descriptors: These are calculated from the two-dimensional representation of the molecule and include constitutional descriptors (e.g., molecular weight, number of atoms), topological descriptors (e.g., connectivity indices), and electronic descriptors (e.g., partial charges).

3D Descriptors: These descriptors are derived from the three-dimensional conformation of the molecule and include geometric descriptors (e.g., molecular surface area, volume) and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

For QSAR studies on antimicrobial pyrazole derivatives, a variety of descriptors have been employed to build predictive models. rsc.orgicapsr.comresearchgate.net

Table 3: Common Molecular Descriptors Used in QSAR Studies of Pyrazole Derivatives

Descriptor ClassExamples
Constitutional (2D) Molecular Weight, Number of H-bond donors/acceptors
Topological (2D) Wiener Index, Randic Connectivity Index
Geometric (3D) Molecular Surface Area, Molecular Volume
Quantum Chemical (3D) HOMO/LUMO energies, Dipole Moment, Total Energy

These descriptors, once calculated for a series of pyrazole-piperidine compounds with known biological activity, can be used to develop a QSAR model that can then be used to predict the activity of this compound.

Development and Validation of Predictive Models (e.g., Multiple Linear Regression - MLR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of robust QSAR models is a critical step in predictive research. For a series of pyrazole derivatives, including this compound, a Multiple Linear Regression (MLR) model can be developed to predict a specific biological activity, such as enzyme inhibition.

The development process begins with the calculation of a wide range of molecular descriptors for each compound in a training set. These descriptors can be categorized as 1D (e.g., molecular weight, atom count), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, surface area). Genetic algorithms are often employed to select the most relevant descriptors that correlate with the observed biological activity. shd-pub.org.rs

An MLR model takes the form of a linear equation where the dependent variable (biological activity) is a function of the selected independent variables (molecular descriptors). A hypothetical MLR model for a series of pyrazole derivatives might look like:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + ... + βₙ(Descriptor n)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and β values are the regression coefficients. The statistical quality of the model is assessed using parameters such as the coefficient of determination (R²), adjusted R² (R²adj), and the standard error of the estimate. researchgate.net

External and Internal Validation of QSAR Models for Robustness

The predictive power and robustness of a developed QSAR model must be rigorously validated. This is achieved through both internal and external validation techniques.

Internal validation assesses the stability and predictive accuracy of the model within the training set. A common method is the leave-one-out (LOO) cross-validation, which systematically removes one compound from the training set, rebuilds the model with the remaining compounds, and then predicts the activity of the removed compound. nih.gov The cross-validation coefficient (Q²) is a key metric derived from this process, with a Q² value greater than 0.5 generally indicating a model with good predictive ability. shd-pub.org.rsresearchgate.net

External validation is the most stringent test of a QSAR model's predictive power. It involves using the model to predict the biological activity of a set of compounds (the test set) that were not used in the model's development. The predictive R² (R²pred) is calculated based on the difference between the observed and predicted activities of the test set compounds. shd-pub.org.rs An R²pred value greater than 0.6 is typically considered indicative of a model with good external predictability. shd-pub.org.rs

Below is a hypothetical table summarizing the validation statistics for a QSAR model developed for a series of pyrazole derivatives.

Statistical ParameterValueInterpretation
R² (Training Set)0.92High correlation between descriptors and activity in the training set.
Q² (Internal Validation)0.85Good internal predictive ability.
R²pred (External Validation)0.78Robust external predictive power.

These validation steps are crucial to ensure that the QSAR model is not overfitted to the training data and can reliably predict the activity of new, untested compounds like this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used to understand how a ligand, such as this compound, might interact with a biological target at the atomic level.

Prediction of Binding Modes and Affinities with Biological Targets (e.g., α-amylase)

In the context of antidiabetic research, α-amylase is a key enzyme target. nih.govresearchgate.net Molecular docking simulations can be used to predict the binding mode and estimate the binding affinity of this compound within the active site of α-amylase. The process involves preparing the 3D structures of both the ligand and the protein target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each pose based on a scoring function that estimates the binding free energy.

The results of a docking study can reveal the most likely binding pose of the ligand and provide a quantitative estimate of its binding affinity, often expressed as a docking score or binding energy in kcal/mol. mdpi.com A more negative value typically indicates a stronger predicted binding affinity. These predictions are valuable for prioritizing compounds for further experimental testing. researchgate.net

Identification of Key Intermolecular Interactions (e.g., Hydrogen Bonding, Hydrophobic)

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific intermolecular interactions that stabilize the ligand-target complex. nih.gov For this compound docked into the active site of α-amylase, the analysis would focus on identifying:

Hydrogen Bonds: These are crucial for specificity and affinity. The nitro group on the pyrazole ring or the nitrogen atoms in the pyrazole and piperidine rings could act as hydrogen bond acceptors or donors with key amino acid residues in the active site, such as Asp197 and Asp300. nih.gov

Hydrophobic Interactions: The ethyl group and the piperidine ring can form hydrophobic interactions with nonpolar residues like Trp58 and Tyr62 in the enzyme's active site. nih.gov

Other Interactions: Other potential interactions include van der Waals forces and pi-pi stacking if aromatic residues are present in the binding pocket.

A hypothetical summary of the docking results for this compound with α-amylase is presented below.

ParameterResult
Binding Energy (kcal/mol)-7.5
Interacting ResiduesAsp197, Asp300, Trp58, Tyr62
Hydrogen BondsO (nitro group) with Asp197; N (piperidine) with Asp300
Hydrophobic InteractionsEthyl group with Tyr62; Piperidine ring with Trp58

Understanding these key interactions is fundamental for the rational design of more potent and selective inhibitors.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Stability

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and stability of the ligand-protein complex in a simulated physiological environment. tandfonline.com

An MD simulation of the this compound-α-amylase complex would typically be run for several nanoseconds. The analysis of the simulation trajectory can reveal:

Stability of the Binding Pose: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time, the stability of the docked conformation can be assessed. A stable RMSD suggests that the ligand remains securely bound in its initial predicted pose. tandfonline.com

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can be calculated to identify flexible regions of the protein upon ligand binding.

Persistence of Key Interactions: MD simulations allow for the analysis of the persistence of intermolecular interactions, such as hydrogen bonds, identified in the docking study. This provides a more realistic assessment of the important interactions driving complex formation.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for Nitro-Pyrazole-Piperidine Frameworks

The advancement of synthetic organic chemistry is paramount to the exploration of novel chemical entities. Future efforts in this domain should focus on the development of efficient, cost-effective, and environmentally benign methods for the synthesis of the nitro-pyrazole-piperidine core. Key areas of investigation could include:

Flow Chemistry Approaches: Transitioning from traditional batch synthesis to continuous flow processes can offer significant advantages in terms of safety, scalability, and reaction control, particularly for nitration reactions which can be hazardous.

Catalytic C-N Bond Formation: Exploring novel catalytic systems, such as those based on earth-abundant metals, for the crucial C-N bond formation between the pyrazole (B372694) and piperidine (B6355638) rings could lead to more sustainable synthetic pathways.

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various heterocyclic compounds, a technique that could be beneficially applied to this framework. researchgate.net

Synthetic Strategy Potential Advantages Key Challenges
Flow ChemistryImproved safety, scalability, and reproducibility.Initial setup costs and optimization of flow parameters.
Novel CatalysisReduced reliance on precious metals, milder reaction conditions.Catalyst stability and turnover number.
Microwave-Assisted SynthesisRapid reaction times, increased yields, and cleaner reactions.Scale-up limitations and potential for localized overheating.

Exploration of Previously Uninvestigated In Vitro Biological Targets for the Compound

The broad spectrum of biological activities associated with pyrazole and piperidine derivatives suggests that 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine may interact with a variety of biological targets. nih.govnih.gov A comprehensive screening of this compound against a diverse panel of in vitro targets is a critical next step. Potential target classes to explore include:

Kinases: Many pyrazole-containing compounds are known to be potent kinase inhibitors. Screening against a broad kinase panel could identify novel anticancer or anti-inflammatory activities.

G-Protein Coupled Receptors (GPCRs): The piperidine moiety is a common feature in many GPCR ligands. Investigating the interaction of the compound with various GPCRs could reveal its potential in treating neurological or metabolic disorders.

Ion Channels: Given the structural motifs present, exploring the modulatory effects of the compound on various ion channels could uncover novel therapeutic applications in areas such as pain management or cardiovascular disease.

Target Class Rationale for Investigation Potential Therapeutic Areas
Protein KinasesThe pyrazole core is a known kinase-binding scaffold.Oncology, Immunology, Inflammation.
GPCRsThe piperidine ring is a common pharmacophore for GPCR ligands.Neurology, Psychiatry, Metabolic Diseases.
Ion ChannelsStructural similarities to known ion channel modulators.Pain, Epilepsy, Cardiovascular Disease.

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) in drug discovery is revolutionizing the process of compound design and optimization. For this compound, these computational tools can be leveraged to:

Predict Biological Activities: Develop quantitative structure-activity relationship (QSAR) models to predict the biological activities of novel derivatives against various targets.

In Silico ADMET Profiling: Utilize machine learning algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby prioritizing the synthesis of candidates with favorable pharmacokinetic profiles.

De Novo Drug Design: Employ generative models to design novel pyrazole-piperidine derivatives with optimized properties for specific biological targets.

AI/ML Application Objective Expected Outcome
QSAR ModelingPredict the potency and selectivity of new analogs.Prioritization of synthetic targets with enhanced activity.
ADMET PredictionForecast the pharmacokinetic and safety profiles.Reduction in late-stage attrition of drug candidates.
Generative DesignCreate novel chemical structures with desired properties.Expansion of the chemical space around the core scaffold.

Deeper Mechanistic Understanding of Intracellular Interactions

Should initial screenings identify promising biological activity, a detailed investigation into the compound's mechanism of action at the cellular and molecular level will be crucial. This would involve:

Target Identification and Validation: Employing techniques such as chemical proteomics and thermal shift assays to identify the direct intracellular binding partners of the compound.

Pathway Analysis: Utilizing transcriptomics and proteomics to understand the downstream effects of compound treatment on cellular signaling pathways.

Structural Biology: Determining the co-crystal structure of the compound bound to its target protein to elucidate the precise molecular interactions and guide further structure-based drug design.

Expanding the Chemical Space of Pyrazole-Piperidine Hybrid Derivatives

The core structure of this compound offers multiple points for chemical modification, allowing for a systematic exploration of the surrounding chemical space. Future synthetic efforts should focus on:

Modification of the Pyrazole Substituents: Replacing the ethyl and nitro groups with a variety of other substituents to probe the structure-activity relationships.

Derivatization of the Piperidine Ring: Introducing substituents onto the piperidine ring to modulate the compound's physicochemical properties and target interactions.

Bioisosteric Replacement: Replacing the pyrazole or piperidine rings with other heterocyclic systems to explore the impact on biological activity and ADMET properties.

Modification Site Examples of Modifications Potential Impact
Pyrazole RingVarying the N1-alkyl group; replacing the nitro group with other electron-withdrawing or -donating groups.Modulate target affinity and selectivity.
Piperidine RingIntroduction of alkyl, aryl, or functional groups at various positions.Alter solubility, lipophilicity, and metabolic stability.
Core ScaffoldReplacement of the pyrazole with isoxazole (B147169) or triazole; replacement of the piperidine with morpholine (B109124) or piperazine.Explore novel pharmacophores and intellectual property space.

Q & A

Q. What are the established synthetic routes for 1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves coupling reactions between substituted pyrazole precursors and piperidine derivatives. For example, acylation or alkylation strategies (e.g., reacting 4-nitro-1H-pyrazole-3-carboxylic acid with 1-ethylpiperidine) under reflux in anhydrous solvents like dichloromethane or DMF. Catalysts such as HATU or EDCI can enhance coupling efficiency. Optimization requires monitoring reaction parameters (temperature, solvent polarity, and stoichiometry) via TLC or HPLC .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

  • X-ray crystallography : Resolve crystal structures using SHELXL for refinement, focusing on bond angles and torsional conformations of the pyrazole-piperidine moiety .
  • Spectroscopy : Confirm functional groups via FTIR (nitro group stretch at ~1520 cm⁻¹) and ¹H/¹³C NMR (e.g., piperidine CH₂ signals at δ 1.4–2.8 ppm, pyrazole protons at δ 8.0–8.5 ppm) .
  • Mass spectrometry : Validate molecular weight (e.g., ESI-MS m/z calculated for C₁₀H₁₆N₄O₂: 248.12) .

Q. What preliminary biological assays are recommended to assess its bioactivity?

Methodological Answer:

  • In vitro screening : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram– bacteria) or anti-inflammatory potential (COX-2 inhibition assays).
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values. Reference compounds like indomethacin or ciprofloxacin serve as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide functional group modifications to enhance target specificity?

Methodological Answer:

  • Substituent variation : Replace the nitro group with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups to modulate electronic effects.
  • Piperidine modifications : Introduce spiro-fused rings (e.g., spiro[piperidine-4,2'-quinoline]) to restrict conformational flexibility and improve binding affinity .
  • Computational modeling : Use DFT calculations (Gaussian 09) to predict charge distribution and docking simulations (AutoDock Vina) to map interactions with target proteins .

Q. What advanced spectroscopic methods resolve ambiguities in dynamic molecular behavior (e.g., tautomerism or rotamerism)?

Methodological Answer:

  • Variable-temperature NMR : Identify rotameric equilibria by observing signal splitting at low temperatures (e.g., –40°C in DMSO-d₆).
  • 2D NMR (COSY, NOESY) : Map spatial proximity between pyrazole and piperidine protons to confirm tautomeric forms .
  • Solid-state NMR : Compare solution-state and crystal-packing effects on molecular conformation .

Q. How can conflicting bioactivity data from different studies be systematically reconciled?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers or assay-dependent variability.
  • Experimental replication : Standardize protocols (e.g., cell culture conditions, compound purity ≥98% via HPLC) to minimize batch-to-batch variability .

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Reactant of Route 1
1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine
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1-(1-ethyl-4-nitro-1H-pyrazol-3-yl)piperidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.